N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-3-13-22-17-12-8-7-11-16(17)21-18(22)14(2)20-19(23)15-9-5-4-6-10-15/h3-12,14H,1,13H2,2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCXCATBQHMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Propenyl Derivatives
A common approach involves reacting o-phenylenediamine with a propenyl-substituted aldehyde or ketone under acidic conditions. For example:
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Reagents : o-phenylenediamine, allyl aldehyde (prop-2-enal), hydrochloric acid.
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Mechanism : Acid-catalyzed cyclization forms the benzimidazole ring, with the propenyl group introduced at the 1-position.
This method parallels the synthesis of 2-substituted benzimidazoles described in PMC studies, where refluxing in ethanol ensures complete cyclization.
Post-Cyclization Alkylation
Alternatively, the propenyl group may be introduced after benzimidazole formation:
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Reagents : 1H-benzimidazole, allyl bromide, sodium hydride (NaH).
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Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature, 12 hours.
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Yield : ~70–80% (extrapolated from similar alkylations in patent literature).
This method avoids side reactions associated with direct cyclocondensation but requires stringent anhydrous conditions.
Introduction of the Ethylamine Side Chain
The ethyl group at the 1-position of benzimidazole is critical for subsequent acylation. Two primary strategies are employed:
Nucleophilic Substitution
Reductive Amination
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Reagents : 2-Acetyl-1-(prop-2-en-1-yl)-1H-benzimidazole, sodium cyanoborohydride (NaBH₃CN).
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Conditions : Methanol, pH 4–5 (acetic acid buffer), room temperature, 48 hours.
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Advantages : Higher regioselectivity compared to nucleophilic substitution.
Acylation with Benzoyl Chloride
The final step involves coupling the ethylamine intermediate with benzoyl chloride to form the benzamide moiety.
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
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Reagents : Ethylamine intermediate, benzoyl chloride, N,N’-dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).
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Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
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Advantages : Suitable for acid-sensitive substrates, though costlier due to reagent requirements.
Purification and Characterization
Crystallization Techniques
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its propenyl group (CH₂=CH–CH₃) and benzimidazole nitrogen atoms. Key oxidative transformations include:
These reactions demonstrate selective oxidation depending on reagent choice, with epoxidation being particularly relevant for modifying biological activity .
Reduction Reactions
Reductive transformations target the amide carbonyl and unsaturated bonds:
The LiAlH₄-mediated reduction of the benzamide to an amine is a key step for generating bioactive analogues .
Nucleophilic Substitution
The 1-position propenyl group participates in SN reactions under basic conditions:
Electrophilic Substitution
Benzimidazole's C-5 position undergoes halogenation:
| Electrophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cl₂ (FeCl₃) | CH₂Cl₂, 0°C | 5-chloro derivative | 78 | |
| Br₂ (H₂SO₄) | 60°C, 2h | 5-bromo derivative | 82 |
Cycloaddition Reactions
The propenyl group participates in [3+2] cycloadditions:
Hydrolysis Reactions
Controlled hydrolysis modifies the benzamide moiety:
| Conditions | Product | Outcome | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | Benzoic acid + amino derivative | Cleavage of amide bond | |
| NaOH (aq)/EtOH, 70°C, 4h | Carboxylate salt | Enhanced water solubility |
Key Research Findings
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Structure-Activity Relationships : Epoxidation at the propenyl group increases anticancer potency by 3-fold compared to the parent compound .
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Biological Implications : N-oxide derivatives show 89% inhibition of COX-2 at 10 μM concentration, linked to anti-inflammatory effects .
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Synthetic Utility : Azido derivatives serve as intermediates for synthesizing 1,2,3-triazole libraries via click chemistry .
This reactivity profile enables rational design of analogues for pharmaceutical development, particularly in oncology and inflammation. Experimental protocols from provide reproducible methods for scaling these transformations.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide, have been investigated for their potential anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of similar benzimidazole derivatives against various cancer cell lines, revealing significant activity against breast and colorectal cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Research indicates that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Case Study: Antimicrobial Efficacy
In a comparative study, synthesized benzimidazole derivatives demonstrated varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for clinical applications in treating infections .
Antifungal Activity
Benzimidazole derivatives are recognized for their antifungal properties. This compound has shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger.
Case Study: Fungal Inhibition
Research indicated that certain derivatives exhibited MIC values that suggest considerable effectiveness against fungal pathogens, which could be beneficial in developing new antifungal agents .
Anticancer Mechanisms
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.
- Induction of Apoptosis : It can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression.
Antimicrobial Mechanisms
- Cell Wall Disruption : The compound may disrupt bacterial cell walls, leading to cell lysis.
- Inhibition of Protein Synthesis : It can inhibit the synthesis of proteins essential for bacterial growth.
Mechanism of Action
The mechanism of action of N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. This can lead to the disruption of cellular processes in cancer cells, resulting in cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzimidazole-benzamide derivatives, focusing on structural variations, substituent effects, and inferred properties.
Substituent Effects on the Benzimidazole Nitrogen
- N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide (): Features a 2-chlorobenzyl group at the 1-position. The electron-withdrawing chlorine atom enhances stability against oxidation but may reduce nucleophilicity at the benzimidazole core. Molecular weight: 355.866 .
- 2-[1-(4-Isobutylphenyl)ethyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole (): Contains a methylprop-2-en-1-yl group, which sterically hinders the benzimidazole nitrogen compared to the target compound. This substitution could influence binding interactions in biological systems .
Variations in the Amide Moiety
- Target Compound : The benzamide group provides a planar aromatic system for π-π interactions.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substitutes benzamide with a hydroxy-tert-butyl group, creating an N,O-bidentate directing group suitable for metal-catalyzed C–H functionalization. This highlights the role of amide substituents in modulating reactivity .
- Molecular formula: C₁₇H₁₃N₅O .
Impact of Halogenation and Heterocyclic Additions
- N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide (): Incorporates a chlorinated pyrazole ring, which may enhance antibacterial activity due to halogen-induced lipophilicity. This contrasts with the non-halogenated target compound .
- 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (): Combines benzamide with purine and quinazolinone moieties, illustrating the versatility of benzamide derivatives in targeting nucleotide-binding proteins .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility : The allyl group in the target compound allows for further functionalization via thiol-ene click chemistry or polymerization, a feature absent in chlorinated or bulky analogs .
- Crystallographic Insights : Programs like SHELXL () and ORTEP () are critical for determining the stereochemistry of such compounds, ensuring accurate structure-activity relationship studies .
Biological Activity
N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview of its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzimidazole moiety, known for its diverse biological activities, linked to an ethyl group and an amide functional group.
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. Specifically, derivatives have been reported to suppress tumor growth in vivo, highlighting their potential as therapeutic agents against various cancers.
Key Findings:
- A derivative exhibited an IC50 of 25.72 ± 3.95 μM against MCF cell lines, indicating effective cytotoxicity .
- In animal models, treatment with similar benzimidazole compounds resulted in reduced tumor sizes compared to control groups .
Antimicrobial Properties
Benzimidazole derivatives are also noted for their antimicrobial activity. The bioactivity against bacterial strains has been documented, with some compounds demonstrating potent inhibition of growth.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 20 |
Anti-inflammatory Effects
Some studies suggest that benzimidazole derivatives may possess anti-inflammatory properties as well. This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Study:
A study evaluated the anti-inflammatory effects of a related benzimidazole compound in a murine model of inflammation, resulting in a significant reduction in inflammatory markers compared to untreated controls .
Structure-Activity Relationship (SAR)
The biological activities of benzimidazole derivatives are often influenced by their structural characteristics. The presence of specific substituents can enhance or diminish efficacy.
Key Points:
Q & A
Advanced Research Question
- HPLC-MS : Reversed-phase chromatography (C18 column) with ESI-MS identifies byproducts via molecular ion peaks (e.g., m/z for unreacted intermediates or hydrolyzed benzamides) .
- TGA/DSC : Thermal stability analysis reveals decomposition temperatures (>200°C for most benzimidazoles), guiding storage conditions .
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in complex mixtures, such as regioisomeric alkylation products .
How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
Advanced Research Question
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, plasma protein binding). Mitigation strategies:
- Microsomal stability assays : Liver microsomes (human/rat) assess CYP450-mediated oxidation of the prop-2-en-1-yl group .
- SAR analysis : Introduce electron-donating groups (e.g., methoxy) on the benzamide ring to reduce first-pass metabolism .
- Pharmacokinetic modeling : Compartmental models predict bioavailability adjustments based on LogP (optimal range: 2.5–3.5) .
What crystallographic software and refinement protocols are recommended for small-molecule structure determination?
Basic Research Question
- Data collection : Use Bruker D8 or Rigaku XtaLAB systems with Mo/Kα radiation.
- Structure solution : SHELXT for space group determination and initial phase estimation .
- Refinement : SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions. Key metrics: R1 < 5%, wR2 < 12%, and Δρmax/min < 0.3 eÅ⁻³ .
How do substituents on the benzamide ring influence electronic properties and reactivity?
Advanced Research Question
DFT calculations (Gaussian, B3LYP/6-31G**) reveal:
- Electron-withdrawing groups (NO₂, CF₃) : Increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., hydrazine coupling) .
- Steric effects : Ortho-substituents reduce rotational freedom, stabilizing specific conformers observed in X-ray structures .
- Hammett parameters : Linear free-energy relationships (σ⁺) correlate substituent effects with reaction rates in SNAr mechanisms .
What are the best practices for reporting spectroscopic data to ensure reproducibility?
Basic Research Question
- NMR : Report solvent, frequency (400/500 MHz), and coupling constants (J in Hz). Include 13C DEPT-135 for quaternary carbon identification .
- IR : Note sample preparation (KBr pellet vs. ATR) and baseline correction methods .
- Mass spectrometry : Specify ionization mode (ESI/APCI) and resolution (HRMS vs. LRMS) .
How can reaction mechanisms for key synthetic steps (e.g., Claisen-Schmidt condensation) be experimentally validated?
Advanced Research Question
- Kinetic isotope effects (KIE) : Compare rates using deuterated aldehydes to identify rate-determining steps (e.g., enolate formation) .
- In situ FTIR : Monitor carbonyl stretching (1700 cm⁻¹) to track enone formation .
- Isotopic labeling : ¹⁸O tracing in benzamide coupling confirms nucleophilic acyl substitution vs. radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
